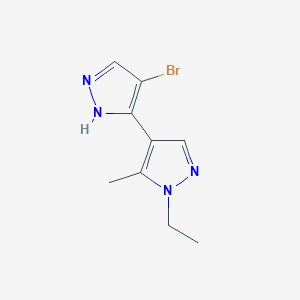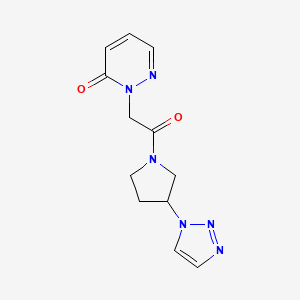![molecular formula C14H19N3O2 B2877504 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196077-83-3](/img/structure/B2877504.png)
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one, also known as EPP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. EPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to act on various molecular targets, including dopamine and serotonin receptors. 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects, including the inhibition of monoamine oxidase A and B, the activation of dopamine and serotonin receptors, and the induction of apoptosis in cancer cells. 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its ability to selectively target specific molecular targets, making it a useful tool for investigating the underlying mechanisms of various diseases. However, one limitation is the lack of toxicity data, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one, including:
1. Further investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and depression.
2. Development of new derivatives of 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one with improved pharmacological properties.
3. Investigation of the toxicity and safety profile of 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one in animal models.
4. Investigation of the potential of 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one as a tool for investigating the underlying mechanisms of various diseases.
5. Investigation of the potential of 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one as a neuroprotective agent.
In conclusion, 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a promising chemical compound with potential applications in medical research. Further investigation is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 6-ethoxypyridine-2-carboxylic acid with piperazine and subsequent reaction with propenone. Other methods include the reaction of 6-ethoxypyridin-2-amine with propenone and piperazine, or the reaction of 6-ethoxypyridin-2-amine with propenone and 1-chloro-4-(2-chloroethyl)piperazine.
Applications De Recherche Scientifique
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has been the subject of various scientific studies, with researchers investigating its potential applications in a range of fields. One area of interest is in the development of new drugs for the treatment of various diseases. 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-14(18)17-10-8-16(9-11-17)12-6-5-7-13(15-12)19-4-2/h3,5-7H,1,4,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBZNSNDIYGVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)
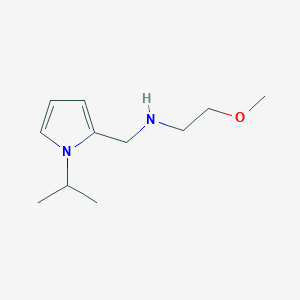


![Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate](/img/structure/B2877426.png)
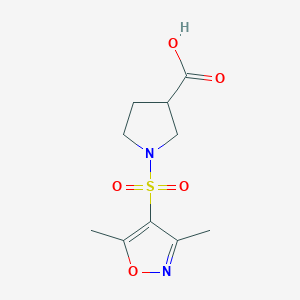

![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2877430.png)
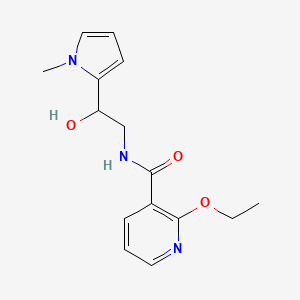
![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)
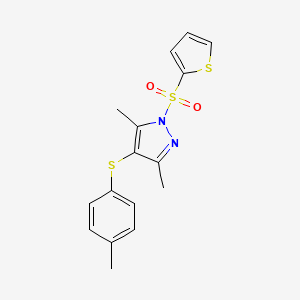
![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)
